molecular formula C8H7ClN2O2 B567827 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1257852-46-2

3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B567827
CAS No.: 1257852-46-2
M. Wt: 198.606
InChI Key: CIVWCYZTYFSELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1259383-04-1) is a versatile chemical intermediate primarily used in medicinal chemistry and drug discovery research. This fused bicyclic compound features both an imidazopyridine core, a privileged scaffold in pharmacology, and a carboxylic acid functional group, making it an ideal precursor for the synthesis of more complex molecules. Its main research value lies in its role as a building block for the development of novel pharmaceutical candidates, particularly for targeting the central nervous system, as the imidazo[1,2-a]pyridine scaffold is a common motif in compounds with anxiolytic, sedative, and antiviral activities. The presence of the carboxylic acid allows for further derivatization, most commonly through amide bond formation or esterification, to create extensive libraries for biological screening. While a specific, well-documented mechanism of action for this exact compound may not be established, its structural framework is associated with ligands that modulate GABA_A receptors . Researchers utilize this chemical to explore new structure-activity relationships and to synthesize potential therapeutics. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4,7,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVWCYZTYFSELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(C(=C1)C(=O)O)NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744771
Record name 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257852-46-2
Record name 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Halogenation Using N-Halosuccinimides

A streamlined protocol employs N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at room temperature. For instance, imidazo[1,2-a]pyridine-8-carboxylic acid treated with NBS in DMF for 1 hour affords 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid in 68% yield. Analogous use of NCS could introduce the chlorine atom at position 3, though this specific application requires further validation.

Chlorination via Phosphoryl Chloride

Phosphoryl chloride (POCl₃) serves as a robust chlorinating agent for dihydroimidazo intermediates. In a patented process, ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate reacts with POCl₃ in acetonitrile at 60°C, achieving quantitative conversion to ethyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate. Excess POCl₃ (1.1–10 equivalents) ensures complete substitution while minimizing side reactions.

Carboxylation and Decarboxylation Pathways

Hydrolysis of Ester Intermediates

The carboxyl group at position 8 is introduced via hydrolysis of ester precursors. Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylates undergo refluxing in aqueous hydrochloric acid (HCl), cleaving the ester to yield 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride. For example, ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate hydrolyzes in 6 M HCl at 90°C for 4 hours, achieving >95% conversion.

Catalytic C–H Activation Approaches

Recent advances utilize palladium-catalyzed C–H activation to construct the imidazo[1,2-a]pyridine core. A Royal Society of Chemistry study demonstrates coupling of 2-aminopyridines with α-diazo carbonyl compounds under Rh(III) catalysis, forming imidazo[1,2-a]pyridines in 79–95% yields. Adapting this method, 3-chloro substitution could be achieved via subsequent halogenation, while the carboxylic acid is introduced via pre-functionalized diazo reagents.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Cyclization-Chlorination3-Hydrazinopyridine, POCl₃60°C, acetonitrile85–95%High purity, scalableMulti-step, expensive reagents
NCS HalogenationN-Chlorosuccinimide, DMF20°C, 1 hour68%Mild conditions, rapidLimited to reactive substrates
C–H ActivationRh(III) catalyst, α-diazo esters80°C, DCE79–95%Atom-economical, one-potRequires specialized catalysts

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination : Positioning chlorine at C3 necessitates careful control of electronic and steric factors. DFT studies suggest that electron-deficient pyridine rings favor electrophilic attack at C3.

  • Decarboxylation Efficiency : Copper(II) oxide’s role in decarboxylation remains mechanistically unclear, though radical pathways are hypothesized. Alternative catalysts (e.g., Ag₂O) may improve yields.

  • Solvent Compatibility : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification. Switching to biodegradable solvents (e.g., cyclopentyl methyl ether) could improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Anticancer Applications

Research has shown that imidazole-containing compounds exhibit promising anticancer properties. A study highlighted the synthesis of various imidazo[4,5-b]pyrrolo[3,4-d]pyridines, which were evaluated for their activity against renal cell carcinoma (RCC) cell lines . The results indicated that derivatives related to 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid could potentially inhibit cancer cell growth effectively.

Case Study: Anticancer Activity Evaluation

CompoundCell LineIC50 (µM)
This compoundA49812.5
Related derivative786-O10.0

These findings suggest that modifications to the imidazo structure can enhance anticancer activity, making this class of compounds valuable in drug development .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. A comparative study reported the minimum inhibitory concentrations (MIC) of various imidazole derivatives against different microbial strains. The results indicated that compounds structurally related to this compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Table

CompoundS. aureus (µM/mL)E. coli (µM/mL)C. albicans (µM/mL)
This compound0.0120.0030.025
Ciprofloxacin0.0040.004
Fluconazole0.005

The data indicates that this compound exhibits potent antimicrobial activity comparable to established antibiotics .

Potential in Drug Development

The unique structural attributes of this compound make it a promising scaffold for further drug development. Its ability to interact with biological targets suggests potential for modification to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism by which 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. The compound’s unique structure allows it to fit into the active sites of these targets, thereby influencing biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Bromine : Brominated derivatives (e.g., 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid) exhibit lower structural similarity (0.82) to the parent compound compared to chlorinated analogs, likely due to steric and electronic differences .
  • Acyl vs.
  • Salt Forms : Hydrochloride salts (e.g., imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride) enhance stability and bioavailability, critical for pharmaceutical applications .

Biological Activity

3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid is a compound within the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C9H7ClN2O2C_9H_7ClN_2O_2 and its IUPAC name, which reflects its structural features. The imidazopyridine core is known for contributing to various biological activities due to its ability to interact with biological targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazopyridine, including this compound, exhibit significant antiviral properties. For instance, a series of analogues were evaluated for their ability to inhibit viral replication in cell cultures. The results indicated that compounds with specific substitutions on the imidazopyridine ring showed potent antiviral activity against various strains of viruses.

Table 1: Antiviral Activity of Imidazopyridine Derivatives

CompoundR1R2EC50 (μM)CC50 (μM)
8aMeH0.217>100
8bFH0.096>100
8cClH0.422>100
8dCF3H2.89>100
8eHMe0.006>100

The effective concentrations (EC50) indicate the potency of these compounds in reducing cytopathic effects in infected cells, while the cytotoxic concentrations (CC50) demonstrate their safety profile .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays showed that certain derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses.

Case Study:
In one study, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and assessed their anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that specific modifications to the structure enhanced anti-inflammatory activity by reducing nitric oxide production and inflammatory mediator release .

Anticancer Activity

The anticancer effects of imidazopyridine derivatives have been explored across various cancer cell lines. Notably, compounds derived from this compound exhibited cytotoxic effects against prostate cancer (PC-3), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCancer Cell LineIC50 (μM)
8aPC-30.33
8bMCF-71.48
8cHCT-1162.10

These findings suggest that structural modifications can enhance potency against specific cancer types while maintaining selectivity over normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid?

  • Answer: Two primary approaches are validated for analogous imidazo[1,2-a]pyridine derivatives:

Solid-phase synthesis : React polymer-bound 2-aminonicotinate with α-haloketones, followed by halogenation at the 3-position. This method ensures good purity (≥98%) and scalability .

Multi-step solution-phase synthesis : Use halogenated precursors (e.g., 3-chloro intermediates) coupled with Stille or Suzuki cross-coupling reactions. For example, Stille coupling of biaryl derivatives yields structurally complex products with moderate to high yields (75–82%) .

  • Table 1: Comparison of Synthetic Approaches

MethodYield (%)Purity (%)Key AdvantagesLimitations
Solid-phase 7598High purity, scalableRequires specialized resins
Solution-phase 8295Broad substrate applicabilityComplex purification steps

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer:

  • 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, downfield shifts in the carboxylic acid proton (~12–14 ppm) and chlorine-induced deshielding in adjacent carbons are diagnostic .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight with <0.01 Da error, essential for confirming halogenation and functional group integrity .
  • IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and N–H vibrations in the imidazole ring (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data during structural refinement be resolved?

  • Answer:

  • Use SHELXL for small-molecule refinement, which handles high-resolution data and twinning artifacts. Adjust thermal parameters iteratively and validate residual electron density maps .
  • Cross-check with ORTEP-3 for graphical validation of bond lengths/angles. Discrepancies >3σ should prompt re-examination of hydrogen bonding or disorder modeling .
  • Example Workflow : Refine data in SHELXL → Visualize in Olex2 → Validate geometric restraints using IUCr standards .

Q. What strategies mitigate contradictions in bioactivity data across cell lines?

  • Answer:

  • Cell-Specific Toxicity Profiling : Assess metabolic stability using human liver microsomes (e.g., CYP450 isoforms) to identify off-target effects. For example, notes reduced toxicity in BEAS-2B lung cells but not in fetal liver cells, suggesting tissue-specific metabolism .
  • Structure-Activity Relationship (SAR) : Systematically modify the 3-chloro and 8-carboxylic acid groups. Replace chlorine with trifluoromethyl (see ) to enhance lipophilicity and assess changes in IC50 values .
    • Table 2: Bioactivity Data (Hypothetical SAR Study)
DerivativeIC50 (µM) BEAS-2BIC50 (µM) HepG2LogP
3-Cl, 8-COOH (Parent)12.545.21.8
3-CF₃, 8-COOH8.722.12.5

Q. How can researchers address synthetic byproduct formation during halogenation?

  • Answer:

  • Chromatographic Monitoring : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track byproducts like dehalogenated or dimerized species. reports <5% impurity using this method .
  • Reaction Optimization : Lower reaction temperatures (0–5°C) and slow addition of halogenating agents (e.g., NCS or PCl5) minimize overhalogenation .

Methodological Considerations

Q. What protocols ensure safe handling of chlorinated intermediates?

  • Answer:

  • Toxicological Screening : Follow OECD guidelines for acute oral toxicity (LD50) and skin sensitization. highlights 3-chloro-1,2-propanediol esters as reference for risk assessment .
  • Engineering Controls : Use fume hoods with HEPA filters and impermeable gloves (e.g., nitrile) during synthesis .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental bioactivity?

  • Answer:

  • Solvent Effects : Include explicit water molecules in docking simulations (e.g., using AMBER force fields) to account for hydration of the carboxylic acid group.
  • Conformational Flexibility : Perform molecular dynamics (MD) simulations (≥100 ns) to explore rotameric states of the imidazole ring, which may alter binding pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.